molecular formula C7H5ClN2O4 B2520130 3-Chloro-2,6-dinitrotoluene CAS No. 79913-56-7

3-Chloro-2,6-dinitrotoluene

Cat. No. B2520130
CAS RN: 79913-56-7
M. Wt: 216.58
InChI Key: NKYUYBKDVYCJMW-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A mixture of 3-chloro-2,6-dinitrotoluene (18.0 g), cyclohexene (51 mL), and 10% palladium on charcoal (4.5 g) in ethanol (350 mL) was heated at reflux under an atmosphere of nitrogen for 1.5 hr. The reaction mixture was cooled to room temperature, filtered through celite, then evaporated under reduced pressure. The residue was dissolved in ethyl ether and filtered through a short silica column. Evaporation of the ether afforded 14.8 g as an orange solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]([CH3:11])[C:5]([N+:8]([O-])=O)=[CH:6][CH:7]=1.C1CCCCC=1>[Pd].C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:11])[C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC=1C(=C(C(=CC1)[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
51 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of nitrogen for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl ether
FILTRATION
Type
FILTRATION
Details
filtered through a short silica column
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
afforded 14.8 g as an orange solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(N)C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.